molecular formula C20H29B B14241508 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane CAS No. 427899-70-5

9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane

Cat. No.: B14241508
CAS No.: 427899-70-5
M. Wt: 280.3 g/mol
InChI Key: WFDANRPQJXBQPS-UHFFFAOYSA-N
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Description

9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Reflux conditions (approximately 65°C)

    Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants

    Controlled temperature and pressure: To ensure consistent product quality

    Purification steps: Including distillation and crystallization to obtain high-purity this compound

Chemical Reactions Analysis

Types of Reactions

9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds to alkenes

    Oxidation: Conversion of boron-containing intermediates to alcohols

    Substitution: Replacement of the boron atom with other functional groups

Common Reagents and Conditions

    Hydroboration: Typically involves the use of pinacol borane under mild conditions

    Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)

    Substitution: Utilizes reagents such as halogens or organometallic compounds

Major Products

    Hydroboration: Produces organoborane intermediates

    Oxidation: Yields terminal alcohols

    Substitution: Forms various substituted derivatives depending on the reagents used

Scientific Research Applications

9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:

    Heterocyclic amidinate intermediates: Formed during the reaction process

    Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions

    Catecholborane: Another boron-containing reagent with different reactivity and selectivity

    Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane

Uniqueness

This compound is unique due to its:

    Bicyclic structure: Provides steric hindrance and regioselectivity in reactions

    Ethenylphenyl group:

Properties

CAS No.

427899-70-5

Molecular Formula

C20H29B

Molecular Weight

280.3 g/mol

IUPAC Name

9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2

InChI Key

WFDANRPQJXBQPS-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C

Origin of Product

United States

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